molecular formula C11H14N4O4 B2500599 1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1281872-62-5

1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2500599
CAS No.: 1281872-62-5
M. Wt: 266.257
InChI Key: YTQGQQCUOWGBFY-UHFFFAOYSA-N
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Description

1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C11H14N4O4 and its molecular weight is 266.257. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, a compound structurally related to 1,3,4-oxadiazoles and tetrahydropyrimidines, has been synthesized and studied for its antimicrobial activity. Vlasov et al. (2015) developed an effective approach for synthesizing a similar compound, 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, which showed antimicrobial activity against strains of Staphylococcus aureus, Escherichia coli, and Bacillus subtilis (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).

Antidiabetic Screening

In the realm of antidiabetic research, Lalpara et al. (2021) investigated a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides for their in vitro antidiabetic activity, providing insights into the potential application of similar compounds in diabetes management (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Anti-Cancer Properties

The anti-cancer properties of 1,3,4-oxadiazoles and tetrahydropyrimidines have been a subject of interest. Redda and Gangapuram (2007) synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines, demonstrating moderate cytotoxicity in vitro on MCF-7 breast cancer cell lines. This indicates the potential of related compounds in cancer treatment (Redda & Gangapuram, 2007).

Antioxidant Activity

George et al. (2010) synthesized derivatives of 5- [7-Aryl-6-phenyl-5-thioxo 6,7-dihydro - 5H-[1,3,4] oxadiazolo [3,2, -a] [1,3,5] triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H) - one, which were screened for their antioxidant activity. This research contributes to understanding the antioxidant potential of structurally similar compounds (George, Sabitha, Kumar, & Ravi, 2010).

Synthesis Methods

Tkachuk et al. (2020) developed an effective method for the synthesis of related compounds, highlighting advancements in the synthetic methodologies of 1,3,4-oxadiazoles and tetrahydropyrimidines. This research underscores the evolving techniques in the synthesis of such compounds (Tkachuk, Lyubchuk, Tkachuk, & Hordiyenko, 2020).

Mechanism of Action

Properties

IUPAC Name

1-[[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c1-3-18-6-9-14-13-8(19-9)5-15-4-7(2)10(16)12-11(15)17/h4H,3,5-6H2,1-2H3,(H,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQGQQCUOWGBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN=C(O1)CN2C=C(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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